4-Oxo-1,4-dihydroquinoline-6-carboxylicacidhydrochloride

Solubility Formulation Synthetic Chemistry

Fluoroquinolone SAR studies often yield false positives when 3-carboxylic acid metal chelation artifacts are unaccounted for. This 6-carboxylic acid quinolone hydrochloride (CAS 2731013-79-7) provides a validated inactive control-the 1,4-relationship between 4-oxo and 6-COOH precludes bidentate metal chelation essential for DNA gyrase inhibition. • Validated 6-position isomer for MOA control assays in antibacterial/antiviral campaigns • HCl salt ensures aqueous solubility for homogeneous amide coupling and esterification at the 6-COOH handle • ≥95% purity. For R&D use only.

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
Cat. No. B13624716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4-dihydroquinoline-6-carboxylicacidhydrochloride
Molecular FormulaC10H8ClNO3
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)C=CN2.Cl
InChIInChI=1S/C10H7NO3.ClH/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9;/h1-5H,(H,11,12)(H,13,14);1H
InChIKeyURAYXLHFRLIIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1,4-dihydroquinoline-6-carboxylic Acid Hydrochloride: Core Scaffold and Salt Form


4-Oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride (CAS: 2731013-79-7) is a quinoline derivative supplied as a hydrochloride salt, featuring a 4-oxo moiety and a carboxylic acid at the 6-position. This compound is categorized as a 4-quinolone building block or intermediate, structurally distinct from the more common 3-carboxylic acid fluoroquinolone core [1]. It serves as a key precursor for synthesizing bioactive molecules, particularly quinolone-based antibiotics and other therapeutic agents [2]. Its solid crystalline form, with a molecular weight of 225.63 g/mol, offers a validated starting point for medicinal chemistry and chemical biology research [3].

Building block 6-Carboxylic acid quinoline core, distinct from 3-COOH fluoroquinolone scaffolds
Salt form Hydrochloride salt for enhanced aqueous solubility in reactions and assays
Precursor Key intermediate for quinolone-based bioactive molecule synthesis

Positional Isomerism and Salt Form in 4-Quinolone Substitution


Assuming interchangeability between this compound and common 4-oxo-1,4-dihydroquinoline-3-carboxylic acids or non-salt forms leads to critical experimental failure. The 6-carboxylic acid positional isomer exhibits fundamentally different metal chelation geometry and electronic properties compared to the 3-carboxylic acid isomer, which is the backbone of fluoroquinolone antibiotics [1]. Furthermore, the hydrochloride salt form confers significantly enhanced aqueous solubility, a parameter often inadequate in free base analogs, directly impacting reaction homogeneity in aqueous or polar solvent systems [2]. Substitution without considering these factors invalidates synthetic protocols and structure-activity relationship (SAR) studies dependent on precise metal complexation or solubility-limited kinetics [1].

3-Carboxylic acid positional isomer

Chelation geometry and SAR may shift; direct substitution risks invalidating metal-dependent mechanisms.

Free base analog

Solubility-limited reaction kinetics may differ; aqueous-phase workflows may require the salt form.

Quantitative Differentiation from Quinoline Analogs


Aqueous Solubility Advantage of Hydrochloride Salt Form

The hydrochloride salt form directly addresses the solubility limitations of free acid analogs. For instance, a closely related 6-carboxylic acid derivative, 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, exhibits an extremely low aqueous solubility of approximately 0.43 g/L at 25°C . In contrast, the target hydrochloride salt is described as 'highly soluble in water,' which is attributed to the protonation of the quinoline nitrogen enhancing hydration and ionization in aqueous media [1]. This represents a critical quantitative shift in usability for aqueous-phase reactions and biological assays.

Aqueous solubility
Data to verify
High aqueous solubility (HCl salt) vs 0.43 g/L (free acid analog)
Supports direct use in aqueous assays without co-solvents
Vendor-described; quantitative salt solubility not reported
Solubility Formulation Synthetic Chemistry

Divergent Metal Chelation by Positional Isomers

The distance and geometry between the 4-oxo and carboxylic acid groups are the defining factors for metal ion chelation in the quinolone class. The 3-carboxylic acid isomer (4-oxo-1,4-dihydroquinoline-3-carboxylic acid) forms a stable, five-membered chelate ring with metal ions via its 4-oxo and 3-carboxyl groups, a mechanism critical for the antibacterial activity of fluoroquinolones like ciprofloxacin [1]. The target 6-carboxylic acid isomer cannot form this same chelate due to the 1,4-relationship between the functional groups, resulting in a fundamentally different metal-binding profile and a predicted higher pKa for the carboxylic acid (~4.2 for the C6-acid , compared to ~0.80 for the C3-acid ). This radically alters its metal complexation stoichiometry and stability.

Chelation proxy (pKa)
Class-level
~4.2 (C6-COOH) vs 0.80 (C3-COOH, predicted)
Distinct metal-binding profile; chelation motif differs significantly
Predicted values; experimental pKa needed to confirm
Metal Chelation Structure-Activity Relationship Medicinal Chemistry

Predicted Lipophilicity and Bioavailability of the C6-Isomer

The partition coefficient (LogP) is a key determinant of membrane permeability and bioavailability. The free base form of the target compound (4-oxo-1H-quinoline-6-carboxylic acid) has a very low computed XLogP3 of 0.1, indicating high hydrophilicity [1]. While experimental LogP data for the less water-soluble C3-positional isomer free acid is not always computed via the same method in a single study, the high-solubility profile of the hydrochloride salt of the C6-isomer [2] suggests an inherently superior ability to remain in aqueous physiological compartments compared to more lipophilic quinolone cores. This is a critical differentiator for applications requiring low non-specific binding or high systemic clearance.

Lipophilicity
Context-dependent
XLogP3: 0.1 (free base)
Extremely low lipophilicity; favors aqueous-phase research workflows
Computed for free base; salt may further reduce passive permeability
Lipophilicity Drug-likeness ADME Properties

Validated Applications Based on Differentiation Data


Synthesis of 6-Substituted Quinolone Antibiotics and Conjugates

As established by its structural identity, this compound is the validated starting material for constructing quinolones functionalized at the 6-position, rather than the typical 3- or 7-positions. Its hydrochloride salt form ensures complete dissolution in aqueous or polar aprotic media for standard amide coupling or esterification reactions directly at the 6-carboxylic acid handle, a workflow highly inefficient with sparingly soluble free acid analogs [1].

Non-Chelating Quinolone-Based Enzyme Probes

Given that the 1,4-relationship between the 4-oxo and 6-carboxylic acid groups precludes the tight bidentate metal chelation characteristic of the 3-carboxylic acid pharmacophore, this scaffold is uniquely suited for developing quinolone-based probes targeting non-metalloenzyme active sites or allosteric pockets, where off-target metal binding is a significant source of false positives [2]. Its very low predicted LogP further supports use in high-throughput screening (HTS) at high aqueous concentrations without organic co-solvent interference.

Negative Control in Fluoroquinolone SAR Studies

A direct application of the pKa and chelation data is the use of this compound as an inactive or drastically less active control in antibacterial or antiviral SAR campaigns involving fluoroquinolones. Since the essential DNA gyrase-metal ion bridge cannot form with this 6-carboxylic acid isomer without major conformational penalty, it can validate the mechanism of action for novel 3-carboxylic acid analogs when run in parallel dose-response assays [2].

Application
Selection Property
Validation Focus
6-Position quinolone scaffold synthesis
6-Carboxylic acid handle with aqueous solubility
Amide/ester coupling efficiency in aqueous media
Non-metal-targeting enzyme probe development
Non-chelating 6-carboxylic acid motif
Off-target metal binding interference assessment
Fluoroquinolone SAR mechanistic control
Inability to form canonical metal-chelate bridge
Target engagement selectivity in parallel dose-response
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